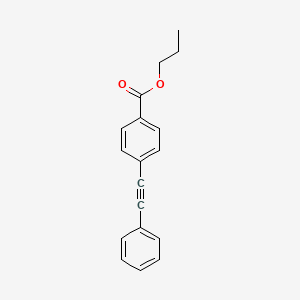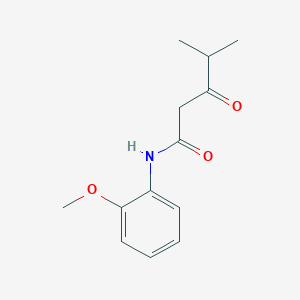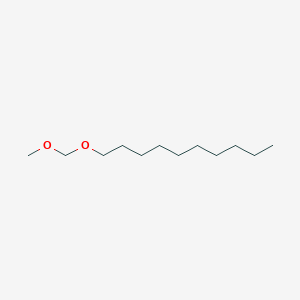
Decane, 1-(methoxymethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane, 1-(methoxymethoxy)-: is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, where one hydrogen atom is replaced by a methoxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1-(methoxymethoxy)- typically involves the reaction of decane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:
Decane+Methoxymethyl chlorideNaHDecane, 1-(methoxymethoxy)-+NaCl
Industrial Production Methods: Industrial production of Decane, 1-(methoxymethoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Decane, 1-(methoxymethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of Decane, 1-(methoxymethoxy)- can lead to the formation of decane and methanol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halides, amines, thiols
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Decane, methanol
Substitution: Various substituted decane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Decane, 1-(methoxymethoxy)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, Decane, 1-(methoxymethoxy)- is used as a model compound to study the behavior of ethers in biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs and therapeutic agents. Its chemical properties make it suitable for modifying the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.
Industry: In the industrial sector, Decane, 1-(methoxymethoxy)- is used in the production of specialty chemicals, lubricants, and surfactants. Its stability and reactivity make it an important component in various industrial processes.
Wirkmechanismus
The mechanism of action of Decane, 1-(methoxymethoxy)- involves its interaction with molecular targets through its ether functional group. The methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:
Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.
Van der Waals Interactions: Non-covalent interactions with other molecules.
Nucleophilic Substitution: Reaction with nucleophiles to form substituted products.
Vergleich Mit ähnlichen Verbindungen
- Decane, 1-methoxy-
- Decane, 1-ethoxy-
- Decane, 1-propoxy-
Comparison: Decane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, Decane, 1-methoxy- has only one methoxy group, making it less reactive in certain chemical reactions. The presence of the additional methoxy group in Decane, 1-(methoxymethoxy)- enhances its solubility and reactivity, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
143741-87-1 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
1-(methoxymethoxy)decane |
InChI |
InChI=1S/C12H26O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
BRZBSDKACWCZFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
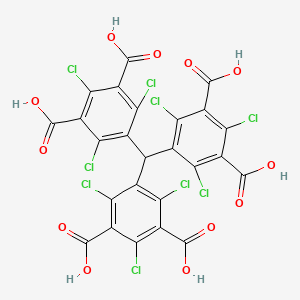
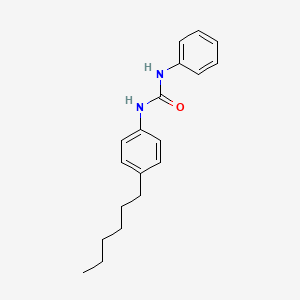
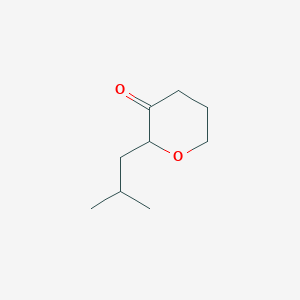

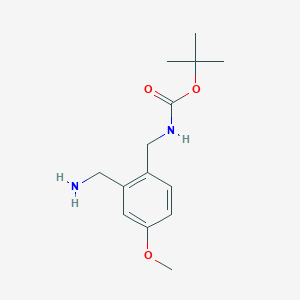
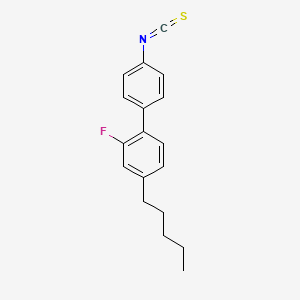
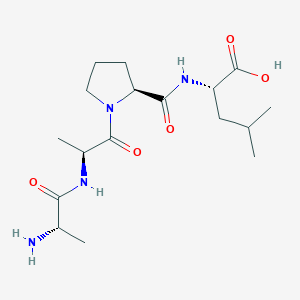
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)

